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tert-Butyl 4-fluoro-2-iodobenzoate
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Overview
Description
tert-Butyl 4-fluoro-2-iodobenzoate is an organic compound with the molecular formula C11H12FIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group, a fluorine atom, and an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluoro-2-iodobenzoate typically involves the esterification of 4-fluoro-2-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-fluoro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to replace the iodine atom with various organic groups.
Oxidizing Agents: Reagents like Oxone® can be used for the oxidation of this compound under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation typically yields benzoic acid derivatives with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C11H12FIO2
Molecular Weight: 300.12 g/mol
Key Functional Groups:
- tert-butyl group: Enhances hydrophobic interactions.
- Fluorine atom: Modifies electronic properties and reactivity.
- Iodine atom: Facilitates nucleophilic substitution reactions.
The compound's structure allows it to participate in a variety of chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes.
Organic Synthesis
tert-Butyl 4-fluoro-2-iodobenzoate serves as a versatile intermediate in organic synthesis. It is employed in the preparation of more complex organic molecules due to its ability to undergo various chemical transformations. The iodine atom can be replaced by other nucleophiles, making it valuable for synthesizing substituted benzoates with diverse functional groups .
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit biological activity against cancer cells by inhibiting anti-apoptotic proteins such as Mcl-1 and Bfl-1. The following table summarizes its biological activity:
Biological Activity | Target Proteins | Mechanism |
---|---|---|
Inhibition | Mcl-1 | Disruption of protein function leading to apoptosis |
Inhibition | Bfl-1 | Similar mechanism as above |
Materials Science
In materials science, this compound is explored for its potential use in developing specialty chemicals and materials. Its unique properties allow it to be utilized in polymer synthesis and as a precursor for functionalized materials.
Case Studies and Research Findings
Several studies have highlighted the compound's applications:
- Inhibition Studies : A study demonstrated that modifications to the benzoate structure could enhance binding affinity to Mcl-1 and Bfl-1, indicating potential applications in cancer treatment.
- Interaction with Cancer Cells : In vitro assays showed that compounds similar to this compound could induce apoptosis in various cancer cell lines by disrupting the function of anti-apoptotic proteins .
- Therapeutic Potential : The compound is being investigated as a lead compound for developing novel anticancer therapies due to its ability to inhibit key proteins involved in cancer cell survival .
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions, where it acts as an electrophile. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4,5-difluoro-2-iodobenzoate: Similar in structure but with an additional fluorine atom.
tert-Butyl 4-chloro-2-iodobenzoate: Contains a chlorine atom instead of fluorine.
Uniqueness
tert-Butyl 4-fluoro-2-iodobenzoate is unique due to the combination of the tert-butyl group, fluorine, and iodine atoms, which impart distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research contexts .
Biological Activity
tert-Butyl 4-fluoro-2-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and other therapeutic effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12FIO2
- Molecular Weight : 304.12 g/mol
- IUPAC Name : this compound
This compound features a benzoate moiety substituted with a tert-butyl group, a fluorine atom at the para position, and an iodine atom at the ortho position.
Antibacterial Activity
Research indicates that derivatives of benzoate compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria. A study demonstrated that modifications in the halogen substituents can enhance the antibacterial activity of benzoate derivatives .
Anticancer Activity
The potential anticancer properties of halogenated benzoates have been explored in several studies. Compounds with iodine and fluorine substitutions have been noted for their cytotoxic effects against various cancer cell lines. Specifically, the presence of iodine has been associated with increased apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study conducted on a series of benzoate derivatives, including those with fluorine and iodine substitutions, revealed enhanced antibacterial activity against Staphylococcus aureus. The introduction of the fluorine atom was found to increase lipophilicity, facilitating better membrane penetration .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human nasopharyngeal carcinoma cells. The compound's mechanism was linked to the induction of oxidative stress and subsequent apoptosis in treated cells .
- Therapeutic Potential in Radiopharmaceuticals : The compound's structural features make it a candidate for radiolabeling in imaging studies. Its ability to target specific biological pathways could enhance diagnostic imaging techniques for tumors .
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQRWIRVEULHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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